BAlq

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Light Emitting Diodes (OLEDs)

Specific Scientific Field: The specific scientific field for this application is Nanotechnology and Material Science, specifically in the development of Organic Light Emitting Diodes (OLEDs) .

Comprehensive and Detailed Summary of the Application: BAlq is used as an emissive layer material in OLEDs. The emissive layer is the most prominent layer of OLEDs because the device emission color, contrast ratio, and external efficiency depend on this layer’s materials . BAlq is used in the development of blue OLEDs, which is still an open challenge in the field .

Detailed Description of the Methods of Application or Experimental Procedures: In the study referenced, a quantum well-like structure (QWS) was employed that includes four different blue emissive materials, one of which was BAlq . The structure of the OLED was as follows: indium tin oxide (ITO) / N, N ′-diphenyl- N, N ′-bis (1-naphthyl-phenyl)- (1,1′-biphenyl)-4,4′-diamine (NPB) (700 Ǻ)/X (100 Ǻ)/BAlq (100 Ǻ)/X (100 Ǻ)/4,7-diphenyl-1,10-phenanthroline (Bphen) (300 Ǻ)/lithium quinolate (Liq) (20 Ǻ)/aluminum (Al) (1,200 Ǻ), where X is one of the other three blue emissive materials .

Thorough Summary of the Results or Outcomes Obtained: The OLEDs with a DPASN/BAlq/DPASN QWS achieved a maximum luminous efficiency of 5.32 cd/A at 3.5 V . This represents a significant achievement in the field of OLEDs, particularly for blue OLEDs.

Polymeric Emissive Materials for OLEDs

Specific Scientific Field: The specific scientific field for this application is Polymer Science and Engineering, specifically in the development of Polymeric Emissive Materials for OLEDs .

Comprehensive and Detailed Summary of the Application: BAlq is used in the development of polymeric emissive materials for OLEDs. These materials are crucial for the performance of OLEDs, as they determine the device’s emission color, contrast ratio, and external efficiency . The use of polymers like polymethyl methacrylate (PMMA) and its polymeric nanocomposites as emissive layer materials for OLEDs has been explored .

Detailed Description of the Methods of Application or Experimental Procedures: The review referenced discusses the synthesizing methods and physicochemical properties of conducting polymer PMMA and its polymeric nanocomposite-based emissive layer materials for OLEDs application . It also discusses the most extensively used OLED fabrication techniques .

Thorough Summary of the Results or Outcomes Obtained: PMMA-based polymeric nanocomposites have shown good transparency properties, good thermal stability, and high electrical conductivity, making them suitable materials as an emissive layer for OLED applications .

Blue Light Emitters for OLEDs

Specific Scientific Field: The specific scientific field for this application is Optoelectronics, specifically in the development of Blue Light Emitters for OLEDs .

Comprehensive and Detailed Summary of the Application: Research based on blue light emitters has gained much space in the OLED area due to the advantages these emitters can add to the device . BAlq is used in the development of blue light emitters for OLEDs, which is driven by the interest in solving the challenges encountered in the formation of efficient long-life emitters .

Thorough Summary of the Results or Outcomes Obtained: The use of balq in the development of blue light emitters for oleds is expected to improve the efficiency and lifespan of the emitters .

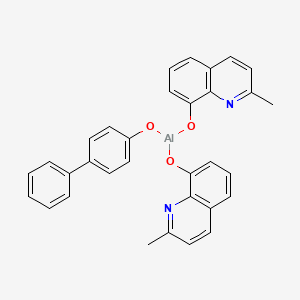

BAlq consists of an aluminum center coordinated with two 8-hydroxy-2-methylquinoline ligands and one 4-phenylphenoxy ligand. This unique structure endows BAlq with distinct electronic properties, making it particularly useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The compound exhibits photochemical stability and favorable energy levels (HOMO = 5.9 eV and LUMO = 2.9 eV), which facilitate its role as an effective electron transport material in OLED applications .

- Oxidation: Under specific conditions, BAlq can be oxidized to form derivatives that may have altered electronic properties.

- Substitution: The 4-phenylphenoxy ligand can be replaced by other ligands, allowing for the formation of new complexes.

- Complexation: BAlq can form complexes with other metal ions, enhancing its versatility in coordination chemistry.

The reactions typically require controlled environments to prevent unwanted side reactions, utilizing common reagents such as oxidizing agents and various ligands.

Research into the biological activity of BAlq indicates potential antimicrobial and anticancer properties. Its ability to interact with biological molecules suggests it could serve as a therapeutic agent. Studies have explored its effectiveness against various pathogens and cancer cell lines, revealing promising results that warrant further investigation.

The synthesis of BAlq generally involves:

- Reagents: Aluminum chloride is reacted with 8-hydroxy-2-methylquinoline and 4-phenylphenol.

- Reaction Conditions: The reaction is conducted in an inert atmosphere using solvents like toluene or dichloromethane.

- Process: The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.

Industrial production methods may scale up these laboratory techniques while optimizing conditions to maximize yield and purity.

BAlq has a variety of applications:

- Optoelectronics: It serves as a blue-emitting layer material in OLEDs, contributing to improved efficiency and longevity of devices.

- Coordination Chemistry: Used as a ligand to form complexes with various metal ions.

- Biomedical Research: Investigated for its potential therapeutic properties due to its bioactive nature .

Studies on the interactions of BAlq within OLEDs have shown that it plays a critical role in the efficiency and stability of these devices. The compound's performance can be significantly affected by environmental factors such as high-energy particle bombardment, which can lead to degradation of the organic layers involved . Understanding these interactions is crucial for enhancing the longevity and performance of OLED technology.

BAlq shares similarities with several other compounds used in optoelectronics and coordination chemistry. Notable comparisons include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Aluminum tris(8-hydroxyquinoline) | Aluminum coordinated with three 8-hydroxyquinoline ligands | Commonly used as a green emitter in OLEDs |

| Iridium(III) complex | Iridium coordinated with various ligands | Known for high efficiency in phosphorescent applications |

| Copper(II) bis(8-hydroxyquinoline) | Copper coordinated with two 8-hydroxyquinoline ligands | Exhibits different electronic properties compared to aluminum-based compounds |

BAlq's unique combination of ligands contributes to its distinct electronic properties and stability compared to these similar compounds. Its specific coordination environment allows it to function effectively as an electron transport material while also exhibiting potential biological activity.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant